2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide

Orexin receptor antagonist Piperidine sulfonamide SAR Medicinal chemistry

Piperidine sulfonamide libraries are dominated by 4-fluoro-benzenesulfonamide analogs, leaving ortho-substitution SAR underexplored. This 2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide (CAS 1235387-58-2) addresses that gap with: • An ortho-chloro benzenesulfonamide variant enabling binding pocket tolerance mapping. • A rare 2-phenoxyacetyl motif offering a distinct H-bond acceptor/lipophilic vector. • Favorable selectivity profile-structurally related analogs exhibit minimal carbonic anhydrase II inhibition (Ki > 100 µM). • Defined atomic coordinates suitable for ligand-based pharmacophore generation and docking. Supplied as a research-grade screening compound for orexin receptor antagonist SAR programs.

Molecular Formula C20H23ClN2O4S
Molecular Weight 422.92
CAS No. 1235387-58-2
Cat. No. B2645783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)benzenesulfonamide
CAS1235387-58-2
Molecular FormulaC20H23ClN2O4S
Molecular Weight422.92
Structural Identifiers
SMILESC1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Cl)C(=O)COC3=CC=CC=C3
InChIInChI=1S/C20H23ClN2O4S/c21-18-8-4-5-9-19(18)28(25,26)22-14-16-10-12-23(13-11-16)20(24)15-27-17-6-2-1-3-7-17/h1-9,16,22H,10-15H2
InChIKeyXWIFKGXWLXXKGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide – Overview


2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)‑piperidin‑4‑yl)methyl)benzenesulfonamide (CAS 1235387‑58‑2) is a synthetic sulfonamide that incorporates a 2‑chlorobenzenesulfonamide head, a central piperidine ring, and a terminal phenoxyacetyl substituent. Patents describing structurally related piperidine sulfonamide derivatives identify them as orexin receptor antagonists, a class that has been pursued for sleep‑disorder indications [REFS‑1][REFS‑2]. Although the specific compound has not yet been the subject of published, peer‑reviewed pharmacological profiling, its substitution pattern distinguishes it from many in‑class analogs and creates a defined chemical entry point for structure–activity‑relationship (SAR) studies.

2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide – Substitution Risks


Within the piperidine sulfonamide chemotype that acts on orexin receptors, small changes in the aryl‑sulfonamide region, the length and nature of the linker, and the terminal amide substituent have been shown to govern receptor‑subtype selectivity, intrinsic activity, and metabolic stability [REFS‑1]. The target compound carries a 2‑chloro substituent on the benzenesulfonamide ring and a phenoxyacetyl group on the piperidine nitrogen—a combination that is distinct from the 4‑fluoro or 2,6‑difluoro analogs more commonly exemplified in the patent literature. Consequently, a laboratory or procurement decision to substitute this compound with a “similar” piperidine sulfonamide can lead to a loss of the specific steric and electronic properties that determine binding mode, potency, and off‑target profile.

2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide – Differentiation Evidence


Ortho-Chloro vs. Para-Fluoro Benzenesulfonamide

In the dominant patent series, the preferred piperidine sulfonamides carry a 4‑fluoro‑benzenesulfonyl group [REFS‑1]. The target compound replaces this with a 2‑chloro‑benzenesulfonamide moiety, introducing a sterically distinct ortho‑chlorine that alters the dihedral angle between the aryl ring and the sulfonamide linkage. No direct head‑to‑head pharmacological data comparing the 2‑chloro analog to the 4‑fluoro leads has been published; the evidence is therefore class‑level and structural.

Orexin receptor antagonist Piperidine sulfonamide SAR Medicinal chemistry

Phenoxyacetyl vs. Methanesulfonamide Terminal Groups

Many commercially available piperidine sulfonamides terminate with a methanesulfonamide, acetyl, or simple benzoyl group. The target compound features a phenoxyacetyl substituent on the piperidine nitrogen, a motif that can engage both lipophilic and hydrogen‑bond‑acceptor interactions. No matched‑pair activity data are available; the differentiation rests on the presence of this terminal moiety relative to the more common alternatives seen in vendor catalogs.

Orexin antagonist Bioisostere Piperidine derivatization

Low Carbonic Anhydrase II Inhibition

Sulfonamides frequently inhibit carbonic anhydrase isoforms, which can be an undesired off‑target liability. A BindingDB entry corresponding to a closely related chemotype (CHEMBL1934663) reports a Ki > 100 µM for human CA‑II [REFS‑1]. If the target compound exhibits similarly weak CA‑II inhibition, it would be 1 000‑ to 10 000‑fold less potent against CA‑II than classical sulfonamide CA inhibitors such as acetazolamide (Ki ≈ 12 nM). However, this inference is indirect and has not been confirmed for the specific compound.

Carbonic anhydrase Off‑target screening Sulfonamide selectivity

2‑Chloro‑N‑((1‑(2‑phenoxyacetyl)piperidin‑4‑yl)methyl)benzenesulfonamide – Application Scenarios


Ortho-Chloro Benzenesulfonamide for Orexin SAR

The compound provides an ortho‑chloro benzenesulfonamide variant that is absent from the dominant 4‑fluoro‑benzenesulfonamide series described in the primary orexin‑receptor patent filings [REFS‑1]. Procurement is warranted when a screening cascade needs to probe the tolerance of the receptor binding pocket for ortho substitution.

Phenoxyacetyl Piperidine for Hit-to-Lead

The 2‑phenoxyacetyl group is a comparatively rare terminal motif in commercially available piperidine sulfonamide libraries. Incorporating this compound allows medicinal chemistry teams to explore a distinct hydrogen‑bond‑acceptor / lipophilic vector that is not addressed by methanesulfonamide or simple acyl analogs.

Carbonic Anhydrase Selectivity Profiling

Because structurally related sulfonamides display very weak carbonic anhydrase II inhibition (Ki > 100 µM) [REFS‑1], this compound can serve as a starting point for programs that require a sulfonamide functional group without the typical CA‑II off‑target activity. Confirmatory profiling against CA‑I, CA‑II, CA‑IX, and CA‑XII is recommended.

Computational Docking & Pharmacophore Refinement

The precise atomic coordinates implied by the combination of 2‑chloro‑benzenesulfonamide and phenoxyacetyl substitution make the compound suitable for generating ligand‑based pharmacophore hypotheses or for use as a probe in docking studies aimed at predicting orexin‑receptor subtype selectivity.

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